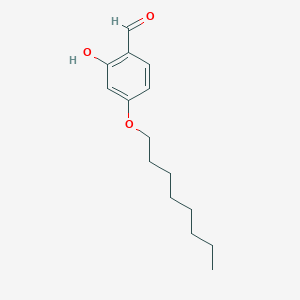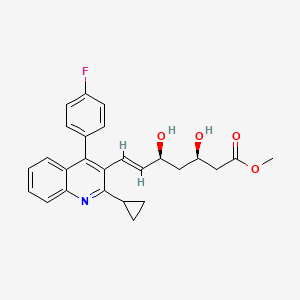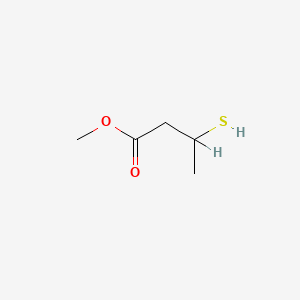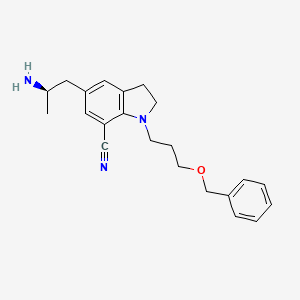
2-Hydroxy-4-octyloxybenzaldehyde
Vue d'ensemble
Description
. This compound is characterized by the presence of a benzaldehyde group substituted with a hydroxy group at the second position and an octyloxy group at the fourth position on the benzene ring. It is a derivative of benzaldehyde and is known for its unique chemical properties and applications in various fields.
Mécanisme D'action
Target of Action
The primary targets of 2-Hydroxy-4-octyloxybenzaldehyde are the cellular antioxidation components of fungi, such as superoxide dismutases , glutathione reductase , etc . These components play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress.
Mode of Action
This compound interacts with its targets by disrupting the cellular antioxidation system . It acts as a potent redox cycler that inhibits microbial growth through destabilization of cellular redox homeostasis . This disruption leads to an increase in the permeability of the cell membrane, causing the release of proteins and nucleic acids from the cell .
Biochemical Pathways
The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . The disruption of these pathways leads to the destabilization of cellular redox homeostasis and/or antioxidation systems .
Result of Action
The action of this compound results in the inhibition of microbial growth. It increases the release of proteins and nucleic acids from the cell, indicating damage to the cell membrane . Furthermore, it effectively reduces the production of struvite/apatite and crystalline biofilm formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, ultraviolet light between wavelengths 280 nm and 400 nm is a major cause of photodegradation of many organic materials such as this compound . Therefore, the addition of ultraviolet light absorbers to the compound’s formulations is an effective strategy to prevent its photodegradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-octyloxybenzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with an octyl halide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxy group of 2-hydroxybenzaldehyde is replaced by the octyloxy group. Common bases used in this reaction include sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-octyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various halides and bases depending on the desired substitution.
Major Products Formed
Oxidation: 2-Hydroxy-4-(octyloxy)benzoic acid
Reduction: 2-Hydroxy-4-(octyloxy)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxy-4-octyloxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and as an additive in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 2-hydroxy-:
Benzaldehyde, 4-(octyloxy)-: Similar structure but lacks the hydroxy group, leading to different reactivity and applications.
Uniqueness
2-Hydroxy-4-octyloxybenzaldehyde is unique due to the presence of both hydroxy and octyloxy groups on the benzene ring. This combination imparts distinct chemical properties, making it useful in specific applications such as antifungal agents and intermediates in organic synthesis .
Propriétés
IUPAC Name |
2-hydroxy-4-octoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-10-18-14-9-8-13(12-16)15(17)11-14/h8-9,11-12,17H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPBUORAZAUNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434973 | |
| Record name | Benzaldehyde, 2-hydroxy-4-(octyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89027-82-7 | |
| Record name | Benzaldehyde, 2-hydroxy-4-(octyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride](/img/structure/B1353926.png)



![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)

![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)






